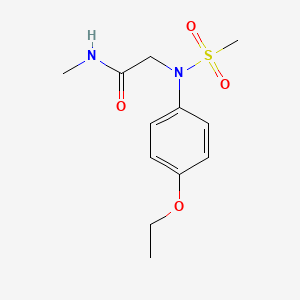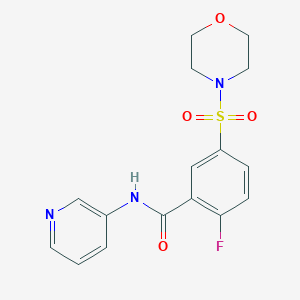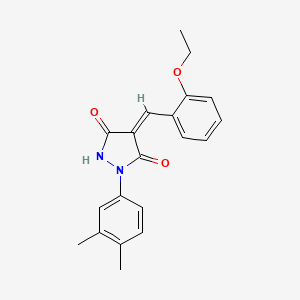![molecular formula C21H14N2O2 B5872761 5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5872761.png)
5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly referred to as "MAIA" and is known for its potential applications in various fields, including medicine, biochemistry, and materials science.
作用機序
The mechanism of action of MAIA involves the inhibition of key enzymes and signaling pathways that are essential for the growth and survival of cancer cells. MAIA has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. MAIA also disrupts the cell cycle by inhibiting the activity of cyclin-dependent kinases (CDKs), which are enzymes that control the progression of the cell cycle.
Biochemical and Physiological Effects:
MAIA has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, MAIA has been shown to have anti-inflammatory and antioxidant properties. Studies have also suggested that MAIA may have neuroprotective effects, which could make it useful for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
MAIA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, making it readily available for research purposes. MAIA also has a high degree of selectivity for cancer cells, which makes it a promising candidate for targeted cancer therapy. However, there are also some limitations to the use of MAIA in lab experiments. Its complex synthesis process and high cost may limit its availability for some researchers, and its potential toxicity may require careful handling and testing.
将来の方向性
There are several future directions for research on MAIA. One potential area of research is the development of new methods for synthesizing MAIA that are more efficient and cost-effective. Another area of research is the optimization of MAIA's properties for use in targeted cancer therapy. Researchers may also investigate the potential use of MAIA in other areas of medicine, such as neurodegenerative disease treatment. Additionally, the development of new derivatives of MAIA may lead to the discovery of compounds with even greater anti-cancer activity and selectivity.
合成法
The synthesis of MAIA involves the reaction of 4-methylaniline with anthracene-9-carboxylic acid, followed by cyclization with nitrous acid. The resulting product is purified to obtain pure MAIA. The synthesis of MAIA is a complex process that requires careful attention to detail and precise control of reaction parameters.
科学的研究の応用
MAIA has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, MAIA has shown promising results as an anti-cancer agent. Studies have shown that MAIA can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and disrupting the cell cycle. MAIA has also been studied for its potential use as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that uses light to activate a photosensitizing agent.
特性
IUPAC Name |
10-(4-methylanilino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2/c1-12-6-8-13(9-7-12)22-16-10-11-17-19-18(16)20(24)14-4-2-3-5-15(14)21(19)25-23-17/h2-11,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBQSWBRLWLIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(3,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5872690.png)

![2-[(1H-benzimidazol-2-ylthio)methyl]-2-adamantanol](/img/structure/B5872692.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5872715.png)
![N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide](/img/structure/B5872722.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5872729.png)


![3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5872757.png)

![N'-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5872779.png)
![1-[(3-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5872784.png)
